molecular formula C9H12N4 B13009997 (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine CAS No. 1193387-62-0

(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine

Cat. No.: B13009997
CAS No.: 1193387-62-0
M. Wt: 176.22 g/mol
InChI Key: WBMDTOVVOVQRMF-UHFFFAOYSA-N
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Description

(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine is a pyrazolopyrimidine derivative characterized by a bicyclic aromatic core with methyl groups at the 2- and 5-positions and a methylamine substituent at the 7-position. Pyrazolopyrimidines are heterocyclic compounds of interest in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as enzymes and receptors.

Properties

CAS No.

1193387-62-0

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-6-3-8(5-10)13-9(11-6)4-7(2)12-13/h3-4H,5,10H2,1-2H3

InChI Key

WBMDTOVVOVQRMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,5-dimethylpyrazole with formamide, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

Antiviral Activity

One of the primary applications of (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine is its potential as an antiviral agent, particularly against respiratory syncytial virus (RSV). Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine have shown promise in inhibiting RSV fusion protein activity. For instance, compounds with modifications at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as candidates for developing small-molecule inhibitors of RSV. These compounds exhibit significant antiviral activity with EC50_{50} values below 1 nM, comparable to existing antiviral drugs like presatovir .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on pyrazolo[1,5-a]pyrimidine derivatives highlight the importance of specific functional groups in enhancing biological activity. For example, modifications at the 7-position of the pyrazolo[1,5-a]pyrimidine ring have been shown to increase potency against RSV. The presence of a piperidine ring or other substituents can influence the compound's ability to interact with viral proteins effectively .

Case Study: Optimization of Anti-RSV Compounds

A recent study focused on optimizing a series of pyrazolo[1,5-a]pyrimidine derivatives for anti-RSV activity. The research involved synthesizing new compounds by altering the benzene ring structure attached to the core pyrazolo[1,5-a]pyrimidine scaffold. The optimized compound demonstrated enhanced antiviral efficacy and improved pharmacokinetic properties compared to earlier derivatives. This optimization strategy illustrates the potential for developing effective therapies against RSV using (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine as a lead compound .

Comparative Analysis of Derivatives

Compound NameEC50_{50} Value (nM)Notable Modifications
Presatovir< 1Piperidine ring
Compound 9c< 11-methyaminopropyl moiety
Compound X10Alkyl chain variation

This table summarizes the comparative potency of various derivatives derived from (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine against RSV.

Mechanism of Action

The mechanism of action of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death . The compound’s ability to mimic the structural features of biogenic purines makes it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine with structurally related pyrazolopyrimidine derivatives, emphasizing substituent variations, molecular properties, and biological activities:

Compound Name 3-Position Substituent 7-Position Substituent Molecular Weight Biological Activity Key Studies/Applications Evidence ID
(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine None (unsubstituted) Methylamine ~190 (estimated*) Not explicitly reported Synthetic intermediate or lead compound -
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) 4-Methoxy-2-methylphenyl N,N-bis(2-methoxyethyl)amine 328.84 CRF1 receptor antagonist Anxiety pathways, CRF1 inhibition
N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 2-Chlorophenyl N-sec-Butylamine 328.84 Not explicitly reported Structural characterization
DMP904 (N-(1-ethyl-propyl)-[3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-amine) 4-Methoxy-2-methylphenyl N-(1-ethyl-propyl)amine Not reported Likely CRF1/neurotransmitter modulation Pharmacology screening
2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Amine (unsubstituted) 238.29 Not explicitly reported Synthetic intermediate

*Note: Molecular weight for the target compound is estimated based on structural analogs.

Key Structural and Functional Insights:

Substituent Impact on Bioactivity: The 7-position substituent critically determines receptor selectivity. For example, MPZP’s bulky N,N-bis(2-methoxyethyl)amine group enhances its affinity for CRF1 receptors, making it a potent antagonist in anxiety models . The 3-position aromatic substituents (e.g., 2-chlorophenyl in , 4-methoxy-2-methylphenyl in ) influence lipophilicity and membrane permeability, which are critical for central nervous system (CNS) penetration.

Synthetic Flexibility :

  • Pyrazolopyrimidines are synthesized via cyclocondensation of β-diketones with hydrazines or via nucleophilic substitution at the 7-position (e.g., amination reactions, as seen in ). The target compound’s methylamine group suggests straightforward synthetic accessibility compared to more complex analogs like MPZP.

However, reduced steric bulk at the 7-position may limit CRF1 affinity compared to MPZP . Fluorinated analogs (e.g., [18F]27 in ) highlight applications in radiotracer development, suggesting the target compound could serve as a precursor for positron emission tomography (PET) ligands.

Biological Activity

(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and therapeutic applications.

  • Molecular Formula : C9H12N4
  • Molecular Weight : 176.22 g/mol
  • IUPAC Name : 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine

Synthesis

The synthesis of (2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine involves several key steps:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Moiety : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methylamine Group : The final step involves the reaction of the pyrazolo derivative with methylamine to yield the target compound.

Antiviral Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral activity. For instance, compounds similar to (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine have been shown to inhibit viral replication in vitro and in vivo models .

Receptor Interactions

The compound has been studied for its interaction with various receptors:

  • Serotonin Receptors : It has been reported that certain analogs exhibit antagonistic activity against the 5-HT(6) receptor. For example, a related compound demonstrated a binding affinity (K(i)) of 190 pM .
  • PPARγ Activation : Some studies suggest potential activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for regulating glucose metabolism and fat cell differentiation .

Structure-Activity Relationships (SAR)

The biological activity of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine can be influenced by various structural modifications:

  • Substituent Variations : The nature and position of substituents on the pyrazolo ring significantly affect its receptor binding affinity and biological efficacy. For instance, modifications at the 3-position have shown varying degrees of activity against serotonin receptors .
CompoundK(i) Value (pM)Biological Activity
Compound A1905-HT(6) Antagonist
Compound B2405-HT(6) Antagonist
Compound C270PPARγ Activation

Case Studies

Recent studies have explored the therapeutic potential of (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine in various disease models:

  • Cancer Models : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through modulation of specific signaling pathways.
  • Inflammatory Conditions : Anti-inflammatory effects have been observed in animal models, suggesting its potential use in treating conditions like arthritis.

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